molecular formula C16H18N2O3S2 B5004261 N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide

Cat. No. B5004261
M. Wt: 350.5 g/mol
InChI Key: GJWHJSPQTNLNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide, also known as EHT 1864, is a small molecule inhibitor that targets the Rho family of GTPases. This compound has been found to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864 works by inhibiting the activity of Rho GTPases, which are involved in regulating the cytoskeleton and cell migration. By inhibiting Rho GTPases, this compound 1864 can block the formation of actin stress fibers and focal adhesions, which are necessary for cell migration and invasion.
Biochemical and Physiological Effects:
This compound 1864 has been found to have a number of biochemical and physiological effects. It can inhibit the growth and metastasis of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, this compound 1864 has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864 in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. Additionally, it has been extensively studied in scientific research and has been found to have potential therapeutic applications in cancer and other diseases.
One limitation of using this compound 1864 in lab experiments is that it can be toxic to cells at high concentrations. Additionally, it has been found to have off-target effects on other proteins and pathways.

Future Directions

There are a number of future directions for the study of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864. One area of research is the development of more potent and selective inhibitors of Rho GTPases. Additionally, the therapeutic potential of this compound 1864 in other diseases, such as cardiovascular disease and neurological disorders, is an area of ongoing research. Finally, the use of this compound 1864 in combination with other therapies, such as chemotherapy and radiation therapy, is an area of interest for future research.

Synthesis Methods

The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864 involves the reaction of 4-chloro-2-nitroaniline with 2-phenylthioacetic acid to form the intermediate 4-(2-phenylthioacetyl)amino-2-nitrobenzene. This intermediate is then reduced with sodium dithionite to yield the final product, this compound 1864.

Scientific Research Applications

N-{4-[(ethylamino)sulfonyl]phenyl}-2-(phenylthio)acetamide 1864 has been extensively studied in scientific research for its potential therapeutic applications in cancer. It has been found to inhibit the activity of Rho GTPases, which are involved in cell migration, invasion, and metastasis. Studies have shown that this compound 1864 can inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-2-17-23(20,21)15-10-8-13(9-11-15)18-16(19)12-22-14-6-4-3-5-7-14/h3-11,17H,2,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWHJSPQTNLNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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